molecular formula C9H8BrFO B1271923 3'-Bromo-4'-fluoropropiophenone CAS No. 202865-82-5

3'-Bromo-4'-fluoropropiophenone

Cat. No. B1271923
M. Wt: 231.06 g/mol
InChI Key: IZSXDWBFACKNSW-UHFFFAOYSA-N
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Description

3'-Bromo-4'-fluoropropiophenone is a compound that is structurally related to various bromo- and fluorophenols, which have been the subject of numerous studies due to their interesting chemical and physical properties, as well as their potential biological activities. These compounds are characterized by the presence of bromo and fluoro substituents on a phenolic ring, which can significantly influence their reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of related fluorophenols has been achieved through different methods. For instance, 4-[18F]Fluorophenol was synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the desired product . Another method involves a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylations via successive C-C and C-H bond cleavages . These methods highlight the versatility of halogenated phenols in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a pyrazole derivative were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction data . Similarly, the crystal and molecular structure of an anti-form of difluoro-hydroxyiminopropiophenone was determined, revealing the twisted arrangement of its molecular planes . These studies provide valuable insights into the structural characteristics of halogenated phenols.

Chemical Reactions Analysis

The reactivity of halogenated phenols has been explored in several studies. For instance, the photolysis of substituted phenols, including 4-fluorophenol, demonstrated the importance of O-H bond fission and provided insights into the dissociation dynamics and energy release during the process . Additionally, the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides via palladium catalysis indicates the potential for complex transformations involving halogenated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols have been characterized through computational and experimental approaches. Density functional theory (DFT) calculations have been used to investigate the molecular electrostatic potential, atomic charges, and molecular orbital energies of these compounds . The photophysical properties, such as UV-Vis absorption spectra and NMR chemical shifts, have also been determined, providing a comprehensive understanding of their electronic properties . Additionally, the radical-scavenging activity of natural bromophenols has been evaluated, demonstrating their potential as antioxidants .

Scientific Research Applications

Vibrational Spectra and Thermodynamical Analysis

Studies on compounds similar to 3'-Bromo-4'-fluoropropiophenone, such as 3′-bromopropiophenone, have focused on their molecular geometries and vibrational wavenumbers. Quantum chemical calculations using Hartree-Fock (HF) and density functional theory (DFT) have been utilized to understand these properties, which are key in materials science and molecular engineering (Pandian et al., 2011).

Radiopharmaceutical Intermediates

Research has explored the use of similar fluoropropiophenones in the production of radiopharmaceutical intermediates, particularly in the context of aromatic nucleophilic substitution reactions. These studies are crucial in the development of medical imaging and diagnostic tools (Banks & Hwang, 1994).

Biocatalysis Optimization

The biocatalytic reduction of chloro-fluoropropiophenones using Saccharomyces cerevisiae has been optimized for industrial applications. This research is significant in the field of green chemistry and pharmaceutical synthesis, where biocatalysts offer an environmentally friendly alternative (이해룡 et al., 2011).

Organic Electronics

Compounds like 3-Fluoro-4-hexylthiophene, which share structural similarities with 3'-Bromo-4'-fluoropropiophenone, are used as building blocks in tuning the electronic properties of conjugated polythiophenes. These materials have potential applications in organic electronics, such as organic solar cells and light-emitting diodes (Gohier et al., 2013).

Anti-Inflammatory Agents

Research on halogenophenyl compounds, including those with bromo and fluoro substituents, has revealed their potential as anti-inflammatory agents. This is particularly relevant in the development of new pharmaceuticals for treating inflammation-related diseases (Varoli et al., 1988).

Fluorescence and Coordination Chemistry

Fluorophores containing bromophenyl groups have been studied for their potential in selective Al3+ detection, which is important in environmental monitoring and biological applications. Their UV-visible and fluorescence spectroscopic characteristics are crucial in designing sensors and imaging agents (Lambert et al., 2000).

Safety And Hazards

The compound is classified under GHS07 for safety. The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSXDWBFACKNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369281
Record name 3'-Bromo-4'-fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-fluoropropiophenone

CAS RN

202865-82-5
Record name 1-(3-Bromo-4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Bromo-4'-fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 1-(3-bromo-4-fluorophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kienle, P Knochel - Organic Letters, 2010 - ACS Publications
… The coupling of 2b with the sterically hindered 3-bromo-4-fluoropropiophenone (5c) gave the desired product 6e within 12 min in 73% yield (entry 4). This reaction was also applicable …
Number of citations: 36 pubs.acs.org
M Kienle - 2010 - edoc.ub.uni-muenchen.de
Ar aryl m multiplet Bn benzyl Me methyl Boc tert-butoxycarbonyl Met metal br broad mmol millimole Bu butyl mp melting point n-Bu n-butyl MS mass spectroscopy s-Bu s-butyl NMR …
Number of citations: 5 edoc.ub.uni-muenchen.de

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